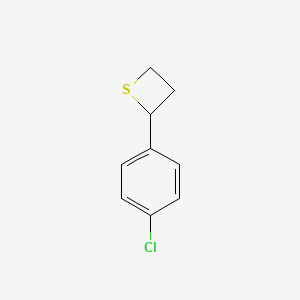

2-(4-Chlorophenyl)thietane

Description

Structure

3D Structure

Properties

CAS No. |

33994-08-0 |

|---|---|

Molecular Formula |

C9H9ClS |

Molecular Weight |

184.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)thietane |

InChI |

InChI=1S/C9H9ClS/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9H,5-6H2 |

InChI Key |

FNOUNUMVHUHCJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Chlorophenyl Thietane and Analogous Structures

Direct Synthesis Strategies for the Thietane (B1214591) Scaffold

The direct formation of the thietane ring is a prominent approach, encompassing several distinct cyclization strategies. These methods typically involve the formation of a carbon-sulfur bond to close the four-membered ring.

Nucleophilic Cyclization Approaches to Thietane Ring Formation

Nucleophilic cyclization is a cornerstone of thietane synthesis, relying on the reaction of a sulfur nucleophile with an electrophilic carbon center within the same molecule or in a bimolecular fashion.

One of the most direct methods for forming a thietane ring is the intramolecular nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate. In this approach, a precursor molecule containing both a thiol group and a suitable leaving group at the 3-position undergoes cyclization, typically under basic conditions, to form the thietane ring. nih.govbeilstein-journals.org This strategy is a reliable method for the preparation of various thietane derivatives. nih.govbeilstein-journals.org

For instance, the treatment of a 3-halo-1-propanethiol with a base generates a thiolate anion, which then attacks the carbon bearing the halogen in an intramolecular SN2 reaction to yield the thietane. The efficiency of this reaction can be influenced by the nature of the leaving group and the reaction conditions.

| Starting Material | Reagent/Conditions | Product | Yield |

| 3-Chloro-1-propanethiol | Base | Thietane | Moderate |

| 1-(4-Chlorophenyl)-3-iodo-1-propanethiol | Base | 2-(4-Chlorophenyl)thietane | Good |

A classical and widely utilized method for synthesizing thietanes involves the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide. nih.govbeilstein-journals.org This reaction proceeds via a double nucleophilic substitution mechanism. nih.gov While this method is one of the oldest, it remains a common and effective route for the preparation of thietane and its derivatives. nih.govbeilstein-journals.org

The reaction of 1,3-dibromopropane with sodium sulfide is a well-established example of this approach. wikipedia.org However, this method is generally more suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes, as steric hindrance can become a limiting factor in the preparation of more substituted derivatives, potentially leading to competing elimination reactions. nih.govbeilstein-journals.org Thiourea can also be employed as the sulfur nucleophile in a stepwise displacement process. nih.govbeilstein-journals.org

| Substrate | Sulfur Source | Product |

| 1,3-Dichloropropane | Sodium Sulfide | Thietane |

| 1,3-Dibromopropane | Sodium Sulfide | Thietane |

| 3,3-Bis(chloromethyl)oxetane | Thiourea, then KOH | 3-Chloromethyl-3-hydroxymethylthietane |

Thietane derivatives can also be synthesized through the ring-opening of three-membered heterocycles like oxiranes and aziridines, followed by intramolecular cyclization. For example, oxirane-2-methyl sulfonates can serve as precursors to thietanes. nih.gov The reaction of chloromethyloxirane and its derivatives with a sulfur nucleophile like hydrogen sulfide in the presence of a base leads to the formation of thietane-3-ols. nih.govbeilstein-journals.org The reaction proceeds through the nucleophilic opening of the oxirane ring by the hydrosulfide anion, followed by an intramolecular displacement to form the thietane ring. nih.govbeilstein-journals.org

Similarly, aziridine-2-methyl tosylates can be converted to bridged thietanes. The ring-opening of the aziridine by a sulfur nucleophile, such as ammonium tetrathiomolybdate, followed by intramolecular cyclization, yields the thietane product. nih.govbeilstein-journals.org

| Precursor | Reagent | Product |

| Chloromethyloxirane | H₂S, Ba(OH)₂ | Thietan-3-ol |

| Aziridine-2-methyl tosylate derivative | Ammonium tetrathiomolybdate | Bridged thietane |

Photochemical Cycloaddition Reactions (Thia-Paternò–Büchi)

The Thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene to form a thietane. nih.govbeilstein-journals.org This reaction is a powerful tool for the construction of the thietane ring, particularly for multi-substituted derivatives. nih.govbeilstein-journals.org The reaction is initiated by the photoexcitation of the thiocarbonyl compound, which then adds to the alkene in a concerted or stepwise fashion. nih.govbeilstein-journals.org

This method has been successfully applied to the synthesis of a variety of thietanes, including spirothietanes, by reacting thioketones with various alkenes under UV irradiation. nih.gov The significant instability of many thiocarbonyl compounds has been a limitation of this method; however, recent developments have focused on the in situ generation of these reactive intermediates. researchgate.netacs.org

| Thiocarbonyl Compound | Alkene | Product |

| Thiobenzophenone | Electron-rich olefins | Substituted thietanes |

| Xanthione | Acenaphthylene | Spirothietane |

Ring Expansion Reactions from Thiiranes

The ring expansion of thiiranes (three-membered sulfur heterocycles) provides another important route to thietanes. nih.govbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net Both nucleophilic and electrophilic ring expansion strategies have been developed. nih.govbeilstein-journals.org

A common method for the nucleophilic ring expansion of thiiranes involves their reaction with a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base. rsc.orgresearchgate.net The reaction proceeds through a nucleophilic ring-opening of the thiirane (B1199164) by the ylide, followed by an intramolecular displacement to form the thietane ring. rsc.orgresearchgate.net

Electrophilic ring expansion can be achieved by reacting thiiranes with electrophilic carbenoids generated from sulfonium (B1226848) acylmethylides in the presence of a rhodium catalyst. acs.org This process involves the electrophilic activation of the thiirane, followed by ring-opening and subsequent intramolecular cyclization. acs.org

| Thiirane Derivative | Reagent/Catalyst | Product |

| Various thiiranes | Trimethyloxosulfonium iodide, NaH | Various thietanes |

| 2-Alkylthiiranes | Dimethylsulfonium acylmethylides, Rhodium catalyst | 2-Acyl-4-alkylthietanes |

Nucleophilic Ring Expansions of Thiiranes

Nucleophilic ring expansion of thiiranes provides a versatile route to thietane derivatives. nih.govbeilstein-journals.org This process generally involves the reaction of a thiirane with a nucleophile that opens the three-membered ring, followed by an intramolecular cyclization to form the more stable four-membered thietane ring.

One common approach involves the use of sulfur ylides. For instance, dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base like sodium hydride, reacts with thiiranes to yield thietanes. rsc.org The reaction proceeds via a nucleophilic attack of the ylide on a carbon atom of the thiirane ring, leading to ring opening. Subsequent intramolecular displacement of dimethyl sulfoxide (B87167) by the newly formed thiolate results in the formation of the thietane ring. rsc.org

Another strategy utilizes 2-(1-haloalkyl)thiiranes as substrates. These compounds can undergo a thiirane–thietane rearrangement in the presence of various nucleophiles and a base. This method is particularly efficient for preparing 3-substituted thietanes through an intramolecular nucleophilic substitution followed by an intermolecular reaction. nih.govbeilstein-journals.org The regioselectivity of the initial nucleophilic attack on unsymmetrical thiiranes is a critical factor and is generally controlled by steric hindrance, with the nucleophile attacking the less substituted carbon atom. researchgate.netsemanticscholar.org However, in the presence of Lewis acids, electronic effects can dominate, leading to an attack on the more substituted carbon, especially in the case of 2-arylthiiranes. researchgate.netsemanticscholar.org

A specific example involves the synthesis of a chiral thietane from a chiral thiirane-2-methanol derivative under Mitsunobu conditions, demonstrating the stereospecificity that can be achieved with these methods. nih.govbeilstein-journals.org

Table 1: Examples of Nucleophilic Ring Expansions of Thiiranes for Thietane Synthesis

| Thiirane Substrate | Reagent/Conditions | Product | Reference |

| General Thiiranes | Trimethyloxosulfonium iodide, Sodium Hydride | Thietane | rsc.org |

| 2-(1-Haloalkyl)thiiranes | Nucleophile, Base | 3-Substituted Thietane | nih.govbeilstein-journals.org |

| Chiral Thiirane-2-methanol | 3-Nitrophenol, Mitsunobu Conditions | Chiral Thietane | nih.govbeilstein-journals.org |

Electrophilic Ring Expansions of Thiiranes

Electrophilic ring expansions offer an alternative pathway to thietanes, particularly for the synthesis of functionalized derivatives. nih.govbeilstein-journals.org These reactions typically involve the interaction of the electron-rich sulfur atom of the thiirane with an electrophilic species, which initiates the ring expansion process.

A notable example is the reaction of thiiranes with carbenes or carbenoids generated from sulfur ylides in the presence of transition-metal catalysts, such as rhodium catalysts. nih.govacs.org In this case, the sulfur ylide is converted into an electrophilic metallocarbene. This species then reacts with the sulfur atom of the thiirane, leading to an electrophilic ring expansion to form the thietane. nih.govacs.org This method provides an efficient route to functionalized thietanes from readily available thiiranes. acs.org

The reaction is thought to proceed through the activation of the thiirane by the metallocarbene, followed by nucleophilic ring-opening of the activated thiirane with a transient nucleophile (like dimethyl sulfide) and subsequent intramolecular cyclization. A key aspect of this transformation is the "Umpolung" or reversal of polarity of the ylide from a nucleophile to an electrophilic carbene. acs.org

While electron-deficient sulfur ylides themselves often fail to react with thiiranes due to their poor nucleophilicity, their conversion to electrophilic metallocarbenes under catalytic conditions enables the ring expansion to proceed. nih.gov

Table 2: Electrophilic Ring Expansion of Thiiranes

| Thiirane Substrate | Reagent/Conditions | Product | Key Feature | Reference |

| General Thiiranes | Dimethylsulfonium Acylmethylides, Rhodium Catalyst | Functionalized Thietane | Electrophilic Metallocarbene Intermediate | nih.govacs.org |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved through modifications of the thietane ring itself or by altering the 4-chlorophenyl substituent.

Derivatization at the Thietane Ring System

The sulfur atom in the thietane ring can be readily oxidized to form the corresponding thietane 1-oxides (sulfoxides) and thietane 1,1-dioxides (sulfones). researchgate.netresearchgate.net This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org The oxidation of thietan-3-ols with m-CPBA provides a straightforward route to 3-hydroxythietane 1,1-dioxides. acs.orgnih.gov

The oxidation of 2-substituted thietanes can lead to diastereomeric mixtures of cis- and trans-sulfoxides, and the ratio of these isomers is influenced by the nature of the substituent at the 2-position. researchgate.net Further oxidation of the sulfoxides yields the corresponding sulfones. youtube.com The oxidation process can be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the reaction conditions and the stoichiometry of the oxidizing agent. youtube.com For example, using one equivalent of an oxidizing agent like hydrogen peroxide can lead to the formation of the thietane 1-oxide, while an excess of the oxidizing agent will produce the thietane 1,1-dioxide. youtube.com

Table 3: Oxidation of Thietane Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Thietan-3-ol | m-CPBA (3.0 equiv) | 3-Hydroxythietane 1,1-Dioxide | acs.orgnih.gov |

| 2-Substituted Thietane | Oxidizing Agent (e.g., H₂O₂) | 2-Substituted Thietane 1-Oxide and/or 1,1-Dioxide | researchgate.netresearchgate.netyoutube.com |

The functionalization of the thietane ring can also be accomplished through the use of organometallic reagents. For instance, 3,3-disubstituted thietane dioxides can be synthesized by generating a carbocation on the four-membered ring, which can then be trapped by various nucleophiles. nih.gov This approach allows for the formation of new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds directly on the thietane ring. nih.gov

Specifically, benzylic tertiary alcohols of thietane dioxides can be coupled directly with arenes, thiols, and alcohols in the presence of catalytic Lewis or Brønsted acids. nih.gov This method provides a divergent approach to a variety of 3,3-disubstituted thietane dioxide derivatives. nih.gov

While direct functionalization of the this compound ring at other positions using organometallic intermediates is less commonly described, general principles of organometallic chemistry suggest that deprotonation at a position alpha to the sulfur atom could be a potential strategy for introducing substituents, although the reactivity of the thietane ring towards strong bases needs to be carefully considered to avoid ring-opening. wikipedia.org

Introduction and Modification of the 4-Chlorophenyl Substituent

The 4-chlorophenyl group can be introduced at the 2-position of the thietane ring through several synthetic routes. One common method involves the reaction of an appropriate precursor, such as a thiirane, with a reagent that already contains the 4-chlorophenyl moiety. For example, a nucleophilic ring expansion of a thiirane with a nucleophile bearing a 4-chlorophenyl group could be envisioned.

Alternatively, the 4-chlorophenyl group can be introduced onto a pre-formed thietane ring. For instance, the reaction of thietan-3-one with 4-chlorophenyl magnesium bromide (a Grignard reagent) yields 3-(4-chlorophenyl)thietan-3-ol. nih.gov While this introduces the substituent at the 3-position, similar organometallic additions to other thietane-based electrophiles could potentially install the group at the 2-position.

Modification of the 4-chlorophenyl substituent on a pre-existing this compound molecule can be achieved through standard aromatic substitution reactions. However, the reactivity of the thietane ring under the conditions required for such transformations must be taken into account. More commonly, the desired substituted phenyl group is incorporated during the synthesis of the thietane ring itself. For example, using a substituted aryl aldehyde in a multi-component reaction that forms the thietane ring is a viable strategy. researchgate.net

Furthermore, cross-coupling reactions, such as the Suzuki coupling, have been successfully employed to attach aryl groups to four-membered heterocyclic rings like oxetanes and azetidines, suggesting that similar methods could be applicable for the synthesis of 2-arylthietanes, including this compound. figshare.com

Aryl Group Coupling Strategies

The formation of the carbon-carbon bond between the thietane ring and the 4-chlorophenyl group is a critical step in the synthesis of the target molecule. Various modern cross-coupling reactions provide powerful tools for achieving this transformation. These methods typically involve the reaction of an organometallic reagent derived from one coupling partner with an organic halide or pseudohalide of the other, catalyzed by a transition metal complex.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for the formation of C-C bonds. In the context of synthesizing this compound, this strategy could involve the coupling of a 2-thietanylboronic acid or ester with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. Alternatively, a 4-chlorophenylboronic acid can be coupled with a 2-halothietane. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for 2-Arylthietane Synthesis

| Thietane Precursor | Aryl Partner | Catalyst | Base | Solvent | Plausible Yield (%) |

|---|---|---|---|---|---|

| 2-Thietanylboronic acid pinacol ester | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-85 |

| 2-Bromothietane | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 65-80 |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, a 2-thietanylzinc halide could be coupled with 1-chloro-4-iodobenzene. This method is known for its high functional group tolerance.

Stille Coupling: This reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. A potential route would involve the coupling of 2-(tributylstannyl)thietane with 1-chloro-4-iodobenzene. A significant drawback of this method is the toxicity of the organotin compounds.

While direct experimental data for the synthesis of this compound using these specific coupling strategies is not extensively reported in the literature, the general applicability of these reactions to the formation of aryl-heterocycle bonds is well-established. The choice of a particular method would depend on the availability of starting materials, functional group compatibility, and desired scale of the reaction.

Influence of Halogenation on Synthetic Pathways

The presence of a chlorine atom on the phenyl ring can influence the synthetic pathways to this compound in several ways, affecting both the reactivity of the precursors and the conditions required for the coupling reactions.

Electronic Effects: The chlorine atom is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution, while it is an ortho-, para-director. In the context of cross-coupling reactions, the electronic nature of the chloro-substituent impacts the reactivity of the aryl halide. For instance, in Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step. The presence of the electron-withdrawing chlorine atom can facilitate this step when the halogen being cleaved is iodine or bromine at the para position.

Reactivity of Organometallic Reagents: When preparing an organometallic reagent from 4-chloro-halobenzene, such as a Grignard or organolithium reagent, the presence of the chloro-substituent can be problematic. The high reactivity of these organometallics can lead to side reactions, including reaction with the chloro-substituent of another molecule. The formation of Grignard reagents from aryl chlorides is generally more challenging than from the corresponding bromides or iodides, often requiring activated magnesium and higher reaction temperatures. This can influence the choice of which coupling partner is functionalized as the organometallic species.

Table 2: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Comments |

|---|---|---|

| Ar-I | Fastest | Most reactive and commonly used in cross-coupling. |

| Ar-Br | Intermediate | Good balance of reactivity and stability. |

| Ar-Cl | Slowest | Less reactive, often requiring specialized ligands and harsher conditions. |

Influence on Thietane Ring Formation: In synthetic routes where the thietane ring is constructed after the introduction of the 4-chlorophenyl group, the halogen substituent is generally stable to the conditions used for ring closure. For example, in a classic approach involving the reaction of a 1,3-dihaloalkane with a sulfide source, the 4-chlorophenyl group would be a spectator. However, the electronic properties of the aryl group can influence the reactivity of adjacent functional groups that participate in the cyclization.

Reactivity and Transformation Pathways of 2 4 Chlorophenyl Thietane and Its Analogs

Ring-Opening Reactions of the Thietane (B1214591) Core

The cleavage of the thietane ring is a common reaction pathway, which can be initiated by either electrophilic or nucleophilic reagents. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netlibretexts.org These reactions lead to the formation of various sulfur-containing acyclic compounds. researchgate.net

Electrophilic Ring-Opening Mechanisms

Electrophilic attack on the sulfur atom of the thietane ring is a key step in initiating ring-opening. wikipedia.orgresearchgate.netlibretexts.org For instance, an electrophilic aryne-activated ring-opening of thietanes has been reported, which proceeds under mild conditions and tolerates a wide range of nucleophiles. rsc.org This three-component transformation highlights a versatile method for generating structurally diverse thioethers. rsc.org The reaction is initiated by the electrophilic aryne, which activates the thietane ring towards nucleophilic attack, leading to its opening. rsc.org

Nucleophilic Ring-Opening Mechanisms

Nucleophiles can also directly attack one of the carbon atoms of the thietane ring, leading to the cleavage of a carbon-sulfur bond. wikipedia.orgresearchgate.netlibretexts.org The regioselectivity of this attack is influenced by both steric and electronic factors. Strong nucleophiles, such as organolithium reagents, readily open the thietane ring. wikipedia.org For example, butyllithium (B86547) has been shown to react with thietane, resulting in ring-opening. wikipedia.org The nucleophilic ring-opening of thiiranes, a related three-membered sulfur heterocycle, with dimethyloxosulfonium methylide to form thietanes also proceeds via a nucleophilic mechanism where a thiolate intermediate is generated. rsc.orgrsc.org This suggests that similar nucleophilic attacks on the thietane ring itself are plausible.

Regioselectivity in Ring Opening

The regioselectivity of ring-opening in unsymmetrically substituted thietanes, such as 2-(4-chlorophenyl)thietane, is a critical aspect of their reactivity. wikipedia.orgresearchgate.netresearchgate.net The electronic effect of the substituent plays a crucial role in directing the attack of the incoming reagent. researchgate.netresearchgate.net In many cases, the attack occurs at the less sterically hindered carbon atom. However, the presence of an aryl group, like the 4-chlorophenyl group, can stabilize a carbocationic intermediate at the adjacent carbon, influencing the site of cleavage. For 2-arylthietanes, the regioselectivity of reactions can be complex, sometimes leading to a mixture of products. researchgate.net For example, in rhodium-catalyzed reactions with diazo compounds, insertion into the more substituted S-C bond is observed for 2-aryl and 2-alkylthietanes. researchgate.net

Ring Expansion Reactions

Thietanes can undergo ring expansion to form larger sulfur-containing heterocycles, such as five- to eight-membered rings. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net These reactions often involve the insertion of a one or two-atom unit into the thietane ring.

Carbenoid and Nitrenoid Insertion Reactions

Carbenoids and nitrenoids, which are reactive intermediates containing a divalent carbon or a monovalent nitrogen atom, respectively, can insert into the C-S bonds of the thietane ring, leading to ring expansion. wikipedia.orgresearchgate.net Metal-catalyzed reactions involving diazo compounds are a common method for generating carbenoids for these insertion reactions. libretexts.orgwikipedia.org For instance, rhodium-catalyzed reactions of 2-arylthietanes with diethyl diazomalonate result in the formation of thiophane (tetrahydrothiophene) derivatives via insertion into the more substituted S-C bond. researchgate.net The use of sulfonium (B1226848) ylides as carbene precursors in the presence of a rhodium catalyst has also been shown to be an effective method for the electrophilic ring expansion of thiiranes to thietanes, a process that could potentially be extended to the ring expansion of thietanes themselves. acs.org Nitrenoid insertions, while well-established for C-H functionalization, also offer a potential pathway for ring expansion of heterocycles. nih.govlibretexts.org

Oxidative and Reductive Ring Transformations

Oxidation of the sulfur atom in the thietane ring can significantly alter its reactivity and potentially lead to ring transformations. wikipedia.org Oxidation of thietanes with reagents like hydrogen peroxide or potassium permanganate (B83412) can yield thietane-1-oxides (sulfoxides) and thietane-1,1-dioxides (sulfones). researchgate.net These oxidized derivatives can then undergo further reactions. While direct oxidative ring expansion is not a commonly cited pathway, the modified electronic nature of the oxidized ring could influence its susceptibility to other ring-opening or expansion reactions.

Reductive transformations can also lead to ring expansion. For example, a multi-step reductive process initiated by single electron transfer (SET) from aluminum to the sulfur atom of a thietane derivative has been shown to result in ring expansion to 2,3-dihydrothiophenes. researchgate.net This process involves the formation of a radical-anion intermediate, followed by ring opening and subsequent intramolecular cyclization. researchgate.net

Thermal Rearrangements

The thermal behavior of thietanes, including this compound, is dominated by the strain inherent in the four-membered ring. Upon heating, the weakest bond, typically the carbon-sulfur (C–S) bond, undergoes homolytic cleavage. This process requires significant thermal energy due to the relative stability of the thietane ring compared to its three-membered counterpart, thiirane (B1199164).

Studies on related sulfur heterocycles provide insight into the likely thermal decomposition pathways. For instance, the thermal decomposition of thiiranes has been shown to proceed through two primary pathways. nih.gov One involves a homolytic ring opening to generate a diradical, which can then initiate a radical chain reaction, leading to the formation of an alkene and elemental sulfur. nih.govrsc.org A second, lower-energy pathway involves bimolecular reactions where sulfur is transferred between molecules, forming intermediates like thiirane 1-sulfide, which can then decompose. nih.gov

For thietanes, thermal decomposition can similarly lead to fragmentation. Flash thermolysis of certain thietane 1,1-dioxides results in extrusion processes, while 3-thietanol 1,1-dioxide has been shown to yield acetaldehyde (B116499) and formaldehyde, suggesting a cycloreversion mechanism. scispace.com In the case of this compound, thermal stress would likely initiate the cleavage of a C–S bond to form a diradical intermediate. The subsequent fate of this diradical would depend on the specific conditions, but could include cycloreversion to produce styrene (B11656) and thioformaldehyde, or rearrangement and oligomerization. The presence of the 4-chlorophenyl group can influence the stability of the radical intermediate, potentially affecting the decomposition temperature and the distribution of products compared to unsubstituted thietane. The thermal stability of heterocyclic compounds has been shown to be influenced by the presence and position of chloro substituents on an attached phenyl ring. mdpi.com

Photochemical Ring Expansion Pathways

Photochemical reactions provide a mild and efficient route for the transformation of thietanes, most notably through ring expansion. scispace.comrsc.org This process is typically achieved via a metal-free, photochemical carbene transfer protocol. scispace.comresearchgate.net The reaction is initiated by the photochemical generation of a carbene from a diazo compound, such as ethyl diazoacetate. The carbene then reacts with the sulfur atom of the thietane ring to form a sulfur ylide intermediate. scispace.comrsc.orgnih.gov

This ylide is a key intermediate in the ring expansion process. It undergoes a subsequent rearrangement, leading to the expansion of the four-membered thietane ring into a five-membered tetrahydrothiophene (B86538) (thiolane) ring. scispace.comresearchgate.net This transformation is highly efficient for converting thietanes into functionalized thiolane heterocycles under mild conditions. scispace.comnih.gov

The general applicability of this photochemical ring expansion has been demonstrated with various substituted diazoesters and thietanes, consistently yielding the desired five-membered ring products in high yields. scispace.com

Regioselectivity in Ring Expansion

The regioselectivity of ring expansion in unsymmetrically substituted thietanes, such as this compound, is a critical aspect of their reactivity. The outcome of the reaction is governed by a balance of steric and electronic effects. researchgate.net In reactions involving electropositive intermediates, the electronic effect of the substituent plays a decisive role in controlling the regioselectivity. researchgate.net

For photochemical ring expansion involving a sulfur ylide intermediate, the substituent on the thietane ring directs the rearrangement. In the case of 2-phenyl thietane, the phenyl group stabilizes the adjacent carbon, influencing which C-S bond of the ylide cleaves and which new C-C bond forms during the expansion. This control leads to specific isomers of the resulting thiolane. scispace.com

Interestingly, studies comparing the ring expansion of 2-phenyl oxetane (B1205548) and 2-phenyl thietane reveal marked differences in stereoselectivity. While the expansion of 2-phenyl oxetane proceeds with high diastereoselectivity, the analogous reaction with 2-phenyl thietane shows very little diastereoselectivity, producing a nearly 1:1 mixture of diastereomers. scispace.comresearchgate.net Computational studies using DFT calculations suggest that this difference arises from the distinct bond lengths in the intermediate oxygen or sulfur ylides, which in turn dictates the stereochemical outcome of the rearrangement via a diradical pathway. scispace.comrsc.orgnih.gov Therefore, for this compound, a chemoselective ring expansion is expected, but with low diastereoselectivity.

Transformations Involving the Sulfur Atom

Sulfur Oxidation States and Reactivity (e.g., Sulfones, Sulfoxides)

The sulfur atom in the this compound ring can exist in higher oxidation states, primarily as a sulfoxide (B87167) (S=O) and a sulfone (SO₂). These transformations significantly alter the chemical and physical properties of the molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. jchemrev.comresearchgate.net

A variety of oxidizing agents can be employed for this purpose, with selectivity often controlled by the choice of reagent and reaction conditions. organic-chemistry.org Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. mdpi.com For instance, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.orgorganic-chemistry.org The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.net

Selective oxidation to the sulfoxide can be achieved using reagents like sodium meta-periodate (NaIO₄) or a combination of chromic acid and pyridine (B92270). jchemrev.com The chemoselectivity can also be controlled by temperature; for example, in a system using a PAMAM-G1-PMo catalyst and H₂O₂, oxidation to the sulfoxide is optimal at 30°C, while sulfone formation is favored at 40°C. mdpi.com

The table below summarizes various methods for the oxidation of sulfides.

Table 1: Selected Oxidation Methods for Sulfides

| Oxidant/Catalyst System | Product Selectivity | Reference |

|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org, organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.org, organic-chemistry.org |

| H₂O₂ / Triflic Acid | Sulfoxide | organic-chemistry.org |

| H₂O₂ / Silica-based Tungstate | Sulfoxide or Sulfone | organic-chemistry.org |

| 1-HexylKuQuinone / O₂ / Light | Sulfoxide | organic-chemistry.org |

| Ceric Ammonium Nitrate / NaBrO₃ | Sulfoxide | organic-chemistry.org |

This table is interactive. You can sort and filter the data.

The resulting this compound-1-oxide and this compound-1,1-dioxide exhibit different reactivity compared to the parent thietane. The sulfone, in particular, is an activated species; for example, thiete 1,1-dioxide undergoes thermal rearrangement to 5H-1,2-oxathiole-2-oxide. scispace.com The increased polarity and altered geometry at the sulfur center can influence the stability of the ring and its susceptibility to further reactions.

Coordination Chemistry as Ligands in Metal Complexes

Thietanes, while stable enough to be isolated, possess ring strain and a heteroatom with lone pairs of electrons, making them effective ligands in coordination chemistry. osti.gov Unlike their more strained thiirane analogs, thietanes can coordinate to metal centers without immediate ring-opening. osti.gov The sulfur atom in this compound can donate one of its lone pairs to a transition metal, forming a coordination complex.

Thietane ligands have been studied extensively in the context of polynuclear metal carbonyl clusters. osti.gov They can coordinate in two primary modes: as a terminal ligand bound to a single metal atom, or as a bridging ligand spanning two metal atoms. osti.gov The formation of these complexes can activate the thietane ring towards nucleophilic attack and ring-opening transformations. osti.gov

While specific studies on this compound as a ligand are not prevalent, the principles derived from unsubstituted thietane and other sulfur-containing heterocycles are applicable. nih.gov The coordination chemistry of mixed thia-aza macrocycles, for example, shows the propensity of thioether sulfur atoms to bind to metal centers like silver(I). nih.gov The electronic properties of the 4-chlorophenyl group may subtly influence the donor ability of the sulfur atom and the stability of the resulting metal complex. The development of novel ligands for transition metal complexes is an active area of research, with applications in catalysis and materials science. uea.ac.uk

Reactivity of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group attached to the thietane ring primarily undergoes reactions typical of aryl halides, most notably nucleophilic aromatic substitution (SNAr). libretexts.org In this type of reaction, the chlorine atom is replaced by a nucleophile. However, simple aryl halides like chlorobenzene (B131634) are generally unreactive towards nucleophiles under standard conditions. youtube.comlibretexts.org

For SNAr to occur at a practical rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed when the nucleophile attacks the ring. libretexts.orglibretexts.org

The thietane ring itself is not a strong electron-withdrawing group. Therefore, displacing the chlorine from this compound with a nucleophile would likely require harsh reaction conditions, such as high temperatures and pressures, similar to the Dow process for converting chlorobenzene to phenol. youtube.com The reaction of 2,4,6-trinitrochlorobenzene with NaOH, in contrast, proceeds readily at room temperature due to the strong activation by the three nitro groups. libretexts.org

The reactivity can be facilitated in heterocyclic systems where the heteroatom can help stabilize the intermediate. youtube.comresearchgate.net For instance, the nucleophilic substitution of 2-chloroquinazoline (B1345744) can be achieved under high-temperature flow reactor conditions. researchgate.net While the thietane ring's influence is not as pronounced as a nitro group or a ring nitrogen in a pyridine system, reactions with very strong nucleophiles like sodium amide or under transition-metal catalysis could potentially lead to the substitution of the chlorine atom. Such reactions could be used to introduce other functional groups onto the phenyl ring, thereby modifying the properties of the molecule. nih.govmdpi.comresearchgate.net

Substituent Effects on Reaction Mechanisms and Selectivity

The presence of substituents on the thietane ring or the phenyl group significantly impacts the reactivity and selectivity of reactions involving this compound and its analogs.

In the context of Friedel-Crafts reactions with thietane dioxides, the electronic nature of the substituents on the aromatic nucleophile plays a crucial role. While electron-rich phenols and other arenes like di- and trimethoxybenzene react effectively, electron-poor arenes such as 4-bromophenol (B116583) are unsuccessful and lead to elimination products. nih.gov Similarly, aniline (B41778) nucleophiles have been found to be unreactive. nih.gov For instance, the reaction of 3-(4-chlorophenyl)thietane 1,1-dioxide with various nucleophiles demonstrates this trend. While successful with many arenes, a para-trifluoromethyl (-CF3) substituted arene was unreactive even at high temperatures. nih.gov

Furthermore, in the alkylation of sulfonamides with 2-chloromethylthiirane, a precursor to certain thietane derivatives, the solvent has a pronounced effect on the reaction selectivity. researchgate.net In aqueous media, a thiirane-thietane rearrangement occurs exclusively, leading to the formation of N-(thietan-3-yl)sulfonamides. researchgate.net Conversely, in ethanol, the reaction proceeds via an addition-elimination pathway to yield thiiranylmethyl derivatives. researchgate.net This highlights the delicate balance between different reaction pathways that can be tipped by the choice of solvent.

The table below summarizes the effect of substituents on the yield of 3,3-disubstituted thietane dioxides.

| Thietanol Dioxide Substrate | Arene Nucleophile | Product | Yield (%) |

| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | Phenol | 3-(4-hydroxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 84 |

| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 3-isopropylphenol | 3-(4-hydroxy-2-isopropylphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 88 |

| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 4-isopropylphenol | 3-(2-hydroxy-5-isopropylphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 89 |

| 3-(4-chlorophenyl)thietan-3-ol 1,1-dioxide | Phenol | 3-(4-chlorophenyl)-3-(4-hydroxyphenyl)thietane 1,1-dioxide | 85 |

| 3-(4-chlorophenyl)thietan-3-ol 1,1-dioxide | 1,3-dimethoxybenzene | 3-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)thietane 1,1-dioxide | 98 |

Data sourced from a study on the synthesis of 3,3-disubstituted thietane dioxides. nih.gov

Aromatic Functionalization of Chlorophenyl Thietanes

The chlorophenyl group in this compound and its analogs provides a handle for further synthetic modifications through aromatic functionalization reactions. These transformations allow for the introduction of a variety of functional groups, enabling the synthesis of a diverse range of derivatives with potentially new properties.

One common approach to functionalize the chlorophenyl ring is through cross-coupling reactions. While specific examples for this compound are not extensively documented in the provided search results, general methodologies for the functionalization of chloroarenes are well-established and can be applied to this system. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

A related study on the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one demonstrates the utility of a chlorophenyl group in a heterocyclic compound. mdpi.com The starting material, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, is prepared via a palladium/copper-catalyzed cross-coupling reaction. mdpi.com This highlights the feasibility of employing such catalytic systems for the modification of molecules containing a 4-chlorophenyl moiety.

Another relevant strategy is the site-selective C–H functionalization of arenes. A two-step C–H sulfination sequence has been reported to access aryl sulfonamides from aryl sulfonium salts. nih.gov This method utilizes Rongalite as an inexpensive source of SO22– in a palladium-catalyzed reaction. nih.gov Such a strategy could potentially be adapted for the direct functionalization of the chlorophenyl ring in chlorophenyl thietanes, offering a route to sulfonyl-containing derivatives.

The table below illustrates the outcomes of alkylation reactions of thietanol dioxides with various thiol nucleophiles, demonstrating the versatility of these substrates in forming new C-S bonds.

| Thietanol Dioxide Substrate | Thiol Nucleophile | Product | Yield (%) |

| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | Thiophenol | 3-(4-methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide | 85 |

| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 4-methoxythiophenol | 3-(4-methoxyphenyl)-3-((4-methoxyphenyl)thio)thietane 1,1-dioxide | 91 |

| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide | 1-adamantanethiol | 3-(((3s,5s,7s)-adamantan-1-yl)thio)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 72 |

| 3-(4-chlorophenyl)thietan-3-ol 1,1-dioxide | 4-bromothiophenol | 3-((4-bromophenyl)thio)-3-(4-chlorophenyl)thietane 1,1-dioxide | 65 |

Data sourced from a study on the synthesis of 3,3-disubstituted thietane dioxides. nih.govacs.org

Stereochemistry and Conformational Analysis in 2 4 Chlorophenyl Thietane Systems

Conformational Preferences of Four-Membered Sulfur Heterocycles

Four-membered rings, such as thietane (B1214591), are not planar. They adopt a puckered conformation to alleviate the angle and torsional strain inherent in a planar structure. The thietane ring itself undergoes a rapid interconversion between two equivalent puckered conformations. This puckering is characterized by a puckering angle, which describes the deviation from planarity. For the parent thietane, this puckering provides a more stable arrangement than a flat ring.

The introduction of a substituent on the ring, such as the 4-chlorophenyl group at the 2-position, significantly influences the conformational equilibrium. The substituent can occupy one of two positions in the puckered ring: axial or equatorial. nih.govipb.ptlibretexts.orglibretexts.orgyoutube.com In an axial position, the substituent is oriented perpendicular to the approximate plane of the ring, while in an equatorial position, it points away from the ring's center. nih.govipb.ptlibretexts.orglibretexts.orgyoutube.com

Diastereoselectivity and Enantioselectivity in Thietane Syntheses

The synthesis of substituted thietanes often leads to the formation of stereoisomers. Controlling the stereochemical outcome of these reactions, to selectively produce a desired diastereomer or enantiomer, is a key challenge and an active area of research.

Diastereoselectivity in the synthesis of 2,4-disubstituted thietanes has been studied. For instance, the synthesis of 2,4-diphenylthietanes can yield both cis and trans isomers. acs.org The ratio of these diastereomers is dependent on the reaction conditions and the synthetic route employed. The relative stability of the cis and trans isomers is determined by the steric interactions between the substituents. In many cases, the trans isomer, where the two bulky groups are on opposite sides of the ring, is the thermodynamically more stable product. For 2-(4-Chlorophenyl)thietane, if a second substituent were introduced, the diastereomeric ratio would similarly be influenced by the steric demands of the 4-chlorophenyl group and the other substituent.

Enantioselectivity in thietane synthesis involves the preparation of a single enantiomer of a chiral thietane. This is of particular importance in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. Chiral thietanes can be synthesized using several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. beilstein-journals.orgnih.gov For example, the synthesis of chiral thietanes has been achieved from chiral thiirane-2-methanol derivatives under Mitsunobu conditions. beilstein-journals.org While specific enantioselective syntheses for this compound are not extensively documented in readily available literature, general methods for the synthesis of chiral 2-alkyl and 2-aryl thietanes have been developed. researchgate.net These methods could, in principle, be adapted for the enantioselective synthesis of (R)- or (S)-2-(4-Chlorophenyl)thietane.

Chiral Thietane Derivatives

Thietanes with a substituent at the 2-position, such as this compound, are chiral molecules, existing as a pair of enantiomers (R and S). The synthesis and characterization of chiral thietane derivatives are crucial for their application in various fields, including as building blocks for liquid crystals and pharmaceuticals. cas.cz

The synthesis of chiral, non-racemic thietanes can be accomplished through various synthetic methodologies. One common approach is the ring expansion of chiral thiiranes (episulfides). Another strategy involves the cyclization of chiral precursors. For example, chiral thietanes have been prepared from chiral oxiranes. cas.cz

The characterization of chiral thietane derivatives often involves spectroscopic techniques such as NMR spectroscopy. malayajournal.orgmdpi.com For instance, while specific NMR data for this compound is scarce, the analysis of related structures like 2-(4-chlorophenyl)-substituted imidazoles and oxazines reveals distinct signals for the protons and carbons of the chlorophenyl group and the heterocyclic ring. cas.czmalayajournal.org These spectroscopic methods, in combination with chiral chromatography, are essential for determining the enantiomeric purity of chiral thietane samples. The development of synthetic routes to enantiomerically pure this compound would be a valuable contribution to the field of sulfur-containing heterocyclic chemistry.

Computational and Theoretical Investigations of 2 4 Chlorophenyl Thietane

Quantum Chemical Calculations on Thietane (B1214591) Ring Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of thietane derivatives. These methods allow for the detailed exploration of molecular geometries, electronic structures, and potential energy surfaces, providing information that can be difficult to obtain through experimental means alone. For a molecule such as 2-(4-Chlorophenyl)thietane, these calculations can elucidate the influence of the chlorophenyl substituent on the geometry and electronic nature of the thietane ring.

The electronic structure of a molecule dictates its reactivity. Computational methods are used to analyze the distribution of electrons and the nature of chemical bonds within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For a substituted thietane, the HOMO is typically localized on the sulfur atom, indicating it is the primary site for electrophilic attack, while the LUMO may be distributed across the C-S bonds and the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the electrostatic potential on the electron density surface. It maps regions of negative potential (nucleophilic sites, prone to electrophilic attack) and positive potential (electrophilic sites, prone to nucleophilic attack). For this compound, MEP analysis would likely show a region of high negative potential around the sulfur atom's lone pairs and the chlorine atom, with positive potential around the ring's hydrogen atoms.

Computational modeling is a key method for mapping the intricate pathways of chemical reactions involving thietanes. By calculating the energies of reactants, products, transition states, and intermediates, a detailed potential energy surface can be constructed, revealing the most likely reaction mechanism.

For instance, computational studies on the ring-opening and cycloreversion reactions of thietanes have shown that these processes often proceed through stepwise mechanisms involving radical cation intermediates. conicet.gov.ar A typical investigation would involve:

Locating Stationary Points: Geometries of reactants, intermediates (like distonic radical cations), transition states, and products are optimized.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier, which governs the reaction rate. For example, in the photo-oxidative cycloreversion of a substituted thietane, the initial C2-C3 bond cleavage might have a very low activation free energy (e.g., 0.3-1.7 kcal/mol), indicating a rapid and irreversible step. conicet.gov.ar

Identifying Intermediates: The calculations can reveal the existence of transient species, such as ion-molecule complexes, that are crucial to the reaction but difficult to detect experimentally. conicet.gov.ar

Solvent Effects: The influence of solvents on the reaction mechanism can be modeled using methods like the Polarizable Continuum Model (PCM), which can significantly alter the energetics of charged intermediates and transition states.

Similarly, computational studies on the ring expansion of 2-phenylthietane have been performed using DFT. These studies show that the reaction proceeds via the formation of a sulfur ylide intermediate, followed by a diradical pathway to yield a five-membered tetrahydrothiophene (B86538) derivative. scispace.comrsc.org Such detailed mechanistic insights are vital for controlling reaction outcomes and designing new synthetic routes.

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This predictive power is invaluable for confirming the structure of newly synthesized compounds and for distinguishing between isomers.

Theoretical studies on 3-substituted thietane-1-oxides, including those with a p-chlorophenyl substituent, have demonstrated a strong correlation between calculated and experimental ¹H NMR chemical shifts. researchgate.net The calculations can accurately predict the chemical shifts of the ring protons, which are sensitive to the stereochemistry (cis or trans) of the substituents. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

By calculating the NMR shielding tensors and converting them to chemical shifts (referenced against a standard like tetramethylsilane, TMS), a predicted spectrum can be generated. This allows for unambiguous assignment of experimental signals and can be used to determine the relative populations of different conformers or isomers in solution. researchgate.net

Table 1: Illustrative Example of Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for Protons Beta to a Substituent in a Hypothetical 3-Substituted Thietane System.

| Isomer | Calculated β-proton shift (gas phase) | Calculated β-proton shift (CCl₄ solution) | Experimental β-proton shift (CCl₄ solution) |

| cis | 3.15 | 3.18 | 3.20 |

| trans | 3.60 | 3.64 | 3.65 |

Note: This table is a representative example based on data patterns from related compounds to illustrate the utility of computational prediction in distinguishing isomers. Data is hypothetical and not specific to this compound. researchgate.net

Modeling of Ring Strain and Energetics in Substituted Thietanes

The thietane ring is a four-membered heterocycle and, like cyclobutane, possesses significant ring strain due to distorted bond angles. This inherent strain is a dominant factor in its chemistry, providing a thermodynamic driving force for ring-opening reactions.

Computational modeling is the primary method for quantifying this strain. The Ring Strain Energy (RSE) is typically calculated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical equation, isolating the energy associated with the cyclic structure. High-level composite methods, such as G3(MP2), have been used to calculate the RSE of the parent thietane molecule to be approximately 19.4-20.0 kcal/mol. osti.gov

Table 2: Comparison of Calculated Ring Strain Energies (RSE) for Various Four-Membered Heterocycles.

| Compound | Heteroatom(s) | Ring Strain Energy (kcal/mol) |

| Cyclobutane | C | 26.4 |

| Azetidine | N | 26.5 |

| Oxetane (B1205548) | O | 25.5 |

| Thietane | S | 20.0 |

| Phosphetane | P | 20.8 |

Source: Data calculated at the G3(MP2) composite correlated molecular orbital theory level. osti.gov This table highlights that while the thietane ring is significantly strained, it is less so than its oxygen- or nitrogen-containing counterparts.

Chemical Utility and Synthetic Applications of the 2 4 Chlorophenyl Thietane Scaffold

Role as Versatile Building Blocks in Organic Synthesis

The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, is a valuable structural motif in medicinal chemistry and serves as a versatile building block in organic synthesis. nih.govbeilstein-journals.org The 2-(4-chlorophenyl)thietane scaffold, in particular, offers a unique combination of steric and electronic properties that make it an attractive starting material for the construction of more complex molecules. Its utility stems from the reactivity of the thietane ring, which can undergo various transformations to afford a diverse array of sulfur-containing compounds.

Precursors to Sulfur-Containing Acyclic and Heterocyclic Compounds

Thietanes are well-established precursors for the synthesis of a variety of sulfur-containing acyclic and heterocyclic compounds. nih.govbeilstein-journals.org The ring strain of the four-membered ring facilitates ring-opening reactions, providing access to functionalized linear sulfur-containing molecules. These acyclic intermediates can then be further manipulated and cyclized to generate larger, more complex heterocyclic systems. For instance, the reaction of thietanes with various reagents can lead to the formation of tetrahydrothiophenes and other sulfur-containing heterocycles. nih.gov The versatility of thietanes as synthetic intermediates is a key theme in heterocyclic chemistry. nih.govbeilstein-journals.org

The synthesis of various functionalized thietanes, which can serve as precursors to other compounds, has been achieved through methods like the reaction of thiiranes with dimethylsulfonium acylmethylides. nih.gov This approach allows for the introduction of various substituents on the thietane ring, which can then be used to direct subsequent transformations.

| Precursor | Reagent(s) | Product(s) | Reference(s) |

| Thiiranes | Dimethylsulfonium acylmethylides, Rhodium catalyst | Functionalized thietanes | nih.gov |

| 1,3-dihaloalkanes | Sodium sulfide (B99878) | Thietane derivatives | nih.gov |

| 3-haloalkyl halides or sulfonates | Intramolecular substitution | Thietane derivatives | nih.gov |

Synthesis of Spirocyclic Systems

The this compound scaffold is also a valuable precursor for the synthesis of spirocyclic systems. nih.gov Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spirothietane derivatives can be achieved through photochemical [2+2] cycloaddition reactions between thiones and alkenes. nih.gov

An example of the synthesis of a spirocyclic system involving a thietane ring is the preparation of 6-bromospiro[indoline-3,3′-thietan]-2-one. This was achieved by reacting 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride, followed by treatment with sodium sulfide. beilstein-journals.org This spirocyclic thietane was then used as an intermediate in the synthesis of a PI3k inhibitor candidate. beilstein-journals.org Another notable example is the synthesis of spirocyclic oxetane-fused benzimidazoles, where a spirocyclic oxetane (B1205548) was a key starting material. mdpi.com While this example involves an oxetane, the synthetic principles can be extended to thietane-containing systems.

| Starting Material | Reagents | Spirocyclic Product | Application | Reference(s) |

| 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one | 1. Mesyl chloride, 2. Sodium sulfide | 6-bromospiro[indoline-3,3′-thietan]-2-one | Intermediate for PI3k inhibitor synthesis | beilstein-journals.org |

| Thiobenzophenone | Various olefins, UV light | Spirothietane derivatives | General synthetic methodology | nih.gov |

| Ketone 1 | (EtO)2P(O)CH2CO2Et, tBuOK; then (4-methoxyphenyl)methanethiol, KHMDS; then LiAlH4; then MsCl; then Hg(OAc)2, CF3CO2H, PhOH, DTT; then NaH; then TBAF | 2-Spirothietane nucleoside 8 | Antiviral drug discovery | nih.gov |

Strategies for Further Derivatization of Functionalized Thietanes

The functionalization of the thietane ring is a key strategy for the development of new chemical entities with tailored properties. The this compound scaffold provides a platform for the introduction of various functional groups, allowing for the exploration of chemical space and the optimization of biological activity.

Incorporation into Complex Molecular Architectures

An example of this is the synthesis of thietane-containing PI3k inhibitor candidates. beilstein-journals.org In this work, a spirocyclic thietane was synthesized and further elaborated to produce the final inhibitor molecule. beilstein-journals.org Similarly, 2'-spirothietane nucleosides have been synthesized and shown to possess antiviral activity. nih.govacs.org The synthesis of these complex molecules often involves a multi-step sequence where the thietane ring is introduced early on and then carried through subsequent transformations. nih.govacs.org The development of synthetic routes to complex molecules containing the thietane scaffold is an active area of research. researchgate.net

Design of Analogs for Structure-Activity Relationship Studies (Chemical Derivatization Focus)

The systematic derivatization of the this compound scaffold is a powerful approach for conducting structure-activity relationship (SAR) studies. nih.govdongguk.edu By synthesizing a series of analogs with modifications at different positions of the molecule, researchers can probe the interactions between the compound and its biological target, leading to a better understanding of the molecular basis of its activity.

In the context of antiviral research, a series of 2'-spirothietane uridine (B1682114) derivatives were synthesized and evaluated for their activity against a panel of viruses. nih.gov This study revealed that the thietane-containing nucleosides exhibited a broader spectrum of antiviral activity compared to their oxetane counterparts. nih.gov The SAR studies also explored the effect of substitutions at the 4'-position of the sugar moiety, with the 4'-fluoro analog showing improved activity against the Chikungunya virus. nih.gov Similarly, SAR studies of 4'-thioadenosine derivatives as A3 adenosine (B11128) receptor antagonists have been conducted, highlighting the importance of the sulfur-containing ring in modulating receptor affinity and selectivity. dongguk.edu

| Scaffold/Lead Compound | Modifications | Biological Target/Activity | Key Findings | Reference(s) |

| 2'-Spirothietane uridine | 4'-fluoro, 4'-azido substitutions | Antiviral (HCV, DENV, CHIKV) | 4'-fluoro analog showed improved CHIKV inhibition. | nih.gov |

| 2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide | Variations in the 5'-uronamide and N6-substituent | Human A3 adenosine receptor antagonist | Removal of the hydrogen bond-donating ability of the 5'-uronamide was essential for pure A3AR antagonism. | dongguk.edu |

| 2-(Aryl or Heteroaryl)quinolin-4-amines | Substitution on the quinoline (B57606) and aryl/heteroaryl rings | Anti-HIV-1 | 2-(3-pyridyl)quinoline derivatives were most active and least toxic. | umn.edu |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Chlorophenyl Thietane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wvu.edu By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 2-(4-chlorophenyl)thietane can be determined. wvu.eduipb.ptnih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the thietane (B1214591) ring are observed. The protons on the aromatic ring typically appear in the downfield region, while the thietane ring protons are found further upfield. The splitting patterns of these signals, governed by spin-spin coupling, reveal the number of neighboring protons, which is crucial for assigning specific protons to their positions within the molecule. wvu.edu

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the differentiation between aromatic and aliphatic carbons, as well as those bonded to the chlorine and sulfur atoms. ipb.ptmalayajournal.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structural assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. ipb.pt

¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20-7.40 (multiplet) | 128.0-134.0 |

| Thietane CH | 4.50-4.70 (triplet) | 45.0-50.0 |

| Thietane CH₂ | 3.20-3.60 (multiplet) | 30.0-35.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. libretexts.org For this compound, mass spectrometry confirms the molecular formula and offers insights into its fragmentation patterns under ionization, which can further support the proposed structure. libretexts.orgsapub.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The presence of chlorine is often indicated by a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.eduresearchgate.net

Fragmentation of the molecular ion can lead to the formation of several characteristic daughter ions. Common fragmentation pathways may involve the loss of the chlorophenyl group, the thietane ring, or smaller neutral fragments like ethene or a sulfur atom. Analyzing the masses of these fragments helps to piece together the structure of the original molecule. libretexts.orglibretexts.org

Expected Fragmentation Pattern in the Mass Spectrum of this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |

| [M]⁺ | 184/186 | Intact molecule |

| [M - C₂H₄]⁺ | 156/158 | Loss of ethene from the thietane ring |

| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

| [C₄H₇S]⁺ | 87 | Thietane ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. wiley.com The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. pressbooks.publibretexts.org

Key absorptions in the IR spectrum of this compound include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretching: The C-H bonds of the thietane ring will show absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-S stretching: The carbon-sulfur bonds in the thietane ring will have characteristic absorptions, although they can be weak and appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl stretching: The carbon-chlorine bond vibration is expected to produce a strong absorption in the 700-800 cm⁻¹ range.

The collective presence of these absorption bands provides strong evidence for the key functional groups and structural motifs within the this compound molecule. nih.gov

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Cl | Stretching | 700-800 |

| C-S | Stretching | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

A crystal structure would reveal the puckering of the four-membered thietane ring, which is not planar. It would also show the relative orientation of the 4-chlorophenyl substituent with respect to the thietane ring. nih.gov This detailed structural information is invaluable for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which can influence the physical properties of the compound. benthamopen.com While obtaining suitable crystals for X-ray analysis can be a challenge, the resulting data provides an unambiguous confirmation of the molecular structure. nih.govresearchgate.net

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)thietane, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis of analogous chlorophenyl compounds typically involves nucleophilic substitution or cyclization reactions. For example, thioether linkages can be formed via reaction of 4-chlorophenyl thiols with appropriate electrophiles. Optimization includes controlling temperature (e.g., 60–80°C for 12–24 hours), using anhydrous solvents (e.g., THF or DMF), and catalysts like triethylamine to enhance nucleophilicity . Evidence from related cyclohexanone derivatives highlights the use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates and improve regioselectivity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm ring structure. For example, aromatic protons in the 4-chlorophenyl group resonate at δ 7.2–7.4 ppm, while thietane protons appear as distinct multiplets (δ 3.5–4.5 ppm) .

- IR : Stretching frequencies for C-Cl (~750 cm⁻¹) and C-S (~650 cm⁻¹) bonds validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns elucidate structural stability .

Q. How does solvent selection influence the crystallization of this compound intermediates?

- Methodology : Polar aprotic solvents (e.g., acetone or ethyl acetate) are preferred for selective crystallization of intermediates. Evidence from Atovaquone synthesis shows that solvent polarity affects cis/trans isomer separation; for instance, ethanol-water mixtures yield trans-isomers with >95% purity via slow cooling .

Advanced Research Questions

Q. How can cis-trans isomerism in this compound derivatives be resolved, and what catalytic systems enhance isomer purity?

- Methodology : Lewis acids (e.g., AlCl₃ or SnCl₄) promote isomerization of cis to trans isomers by stabilizing transition states. For example, heating cis-Atovaquone with AlCl₃ in toluene at 80°C for 6 hours achieves >90% conversion to the trans isomer . Chiral HPLC or circular dichroism (CD) can monitor enantiomeric excess, with mobile phases like hexane/isopropanol (90:10) resolving diastereomers .

Q. What experimental protocols are used to assess the pharmacological activity of this compound derivatives?

- Methodology :

- In vitro assays : Competitive binding studies (e.g., receptor affinity via radioligand displacement) quantify interactions with targets like opioid or serotonin receptors .

- Metabolic profiling : Liver microsome incubations (e.g., human CYP450 isoforms) identify metabolites via LC-MS/MS, with phase I oxidation products (e.g., hydroxylated derivatives) commonly observed .

Q. How does X-ray diffraction contribute to resolving structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, in 2-(4-chlorophenyl)-1-phenylethanone, the dihedral angle between aromatic rings is 85.3°, confirming non-planarity, while C-S bond lengths (1.81 Å) validate thietane ring geometry . Data collection at low temperatures (123 K) minimizes thermal motion artifacts .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states for ring-opening reactions. Electron localization function (ELF) maps identify nucleophilic sites (e.g., sulfur atoms), while Hammett constants (σ⁺) quantify substituent effects on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.